Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate, is a synthetic compound initially developed in Russia. [] It belongs to the class of acetylcholinesterase inhibitors (AChEIs). [] Ipidacrine is structurally similar to tacrine, another AChEI, and exhibits a high affinity for the enzyme. []
Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a compound primarily recognized for its role as an acetylcholinesterase inhibitor. It is utilized in various therapeutic contexts, particularly in treating conditions related to nerve damage and impulse transmission disorders. Ipidacrine is classified under the category of cholinergic agents and is known to enhance neurotransmission by inhibiting the breakdown of acetylcholine at synapses.
Ipidacrine is derived from organic synthesis processes involving specific chemical reagents. It falls under the classification of pharmaceuticals that target the central and peripheral nervous systems. Its therapeutic applications are particularly noted in several countries, including Latvia and other European nations, where it is prescribed for conditions like carpal tunnel syndrome and other neuropathies .
The synthesis of ipidacrine typically involves several key steps:
A notable synthetic route involves reacting diphosphorus pentaoxide with triethyl phosphate and ethanol in a hydrocarbon solvent to produce ethyl polyphosphate, which serves as a dehydration condensing agent. This method aims to enhance yield while minimizing byproducts . The reaction typically requires reflux conditions to facilitate the formation of ipidacrine hydrochloride hydrate from the resultant mixture through the introduction of hydrogen chloride gas.
The molecular formula of ipidacrine is , with a molecular weight of approximately 206.29 g/mol. Its structural representation showcases a hexahydroquinoline framework with an amino group attached at the 9-position:
Ipidacrine's structural characteristics contribute to its pharmacological activity, particularly its ability to interact with acetylcholinesterase enzymes effectively.
Ipidacrine participates in several chemical reactions that are crucial for its synthesis and functionality:
The reaction mechanisms involve protonation steps and nucleophilic attacks that facilitate the formation of the desired product while minimizing impurities such as 5,5-pentamethylene-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta[d]pyrimidine .
Ipidacrine exerts its pharmacological effects primarily through inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels at neuromuscular junctions and central nervous system synapses, enhancing neurotransmission:
Relevant analyses indicate that ipidacrine's purity can be affected by synthetic methods employed during its preparation .
Ipidacrine has significant scientific uses:
Ipidacrine (chemical name: 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine; CAS No.: 62732-44-9), also known by synonyms Neiromidin, Amiridine, or NIK-247, was first synthesized by the National Research Center for Biologically Active Compounds in Russia as a structural modification of tacrine (Cognex) [1]. This synthetic effort aimed to develop improved acetylcholinesterase inhibitors (AChEIs) with enhanced pharmacological profiles for neurological disorders. Chemically classified as an aminopyridine, ipidacrine features a cyclopentaquinoline core structure (molecular formula: C₁₂H₁₆N₂; molecular weight: 188.274 g/mol) [1] [8]. Unlike tacrine's acridine scaffold, ipidacrine's cyclopentane ring fusion reduces planar rigidity, potentially diminishing intercalative DNA binding associated with hepatotoxicity—a significant limitation of early-generation AChEIs [8]. The synthesis typically employs multistep organic reactions, with the cyclopenta[b]quinoline amine core constructed through Friedländer-type condensations or similar quinoline synthesis methodologies [1].
Table 1: Structural Comparison of Ipidacrine and Related Compounds
Compound | Core Structure | Molecular Formula | Key Modifications |
---|---|---|---|
Ipidacrine | Cyclopenta[b]quinoline | C₁₂H₁₆N₂ | Cyclopentane ring fusion |
Tacrine | 1,2,3,4-Tetrahydroacridine | C₁₃H₁₄N₂ | Acridine backbone |
Donepezil | Indanone-benzylpiperidine | C₂₄H₂₉NO₃ | Piperidine moiety |
Ipidacrine belongs to the class of reversible acetylcholinesterase inhibitors (AChEIs), distinguishing it from irreversible organophosphates and quasi-irreversible carbamates [2]. It exhibits dual inhibitory activity against both acetylcholinesterase (AChE; IC₅₀ = 1.0 μM) and butyrylcholinesterase (BuChE; IC₅₀ = 1.9 μM) [8]. This balanced inhibition contrasts with agents like donepezil (AChE-selective) or rivastigmine (BuChE-preferential), positioning ipidacrine as a broad-spectrum cholinesterase modulator. Beyond cholinesterase inhibition, ipidacrine demonstrates unique potassium (K⁺) channel blocking activity, prolonging neuronal excitation by delaying repolarization [1] [4]. Additionally, it exhibits partial agonism at M₂ muscarinic receptors and modulates sodium (Na⁺) channels, contributing to its neuromodulatory and analgesic effects [8]. These multi-target actions differentiate it from first-generation AChEIs that primarily focus on enzymatic inhibition.
Table 2: Pharmacological Profile of Ipidacrine vs. Reference AChEIs
Parameter | Ipidacrine | Tacrine | Galantamine | Donepezil |
---|---|---|---|---|
AChE IC₅₀ (μM) | 1.0 | 0.15 | 0.35 | 0.01 |
BuChE IC₅₀ (μM) | 1.9 | 0.07 | 8.5 | 4.5 |
Potassium Channel Block | Yes | Weak | No | No |
Sodium Channel Modulation | Yes | No | No | No |
M₂ Receptor Activity | Partial agonist | Antagonist | Allosteric modulator | Negligible |
The therapeutic rationale for ipidacrine centers on addressing cholinergic dysfunction, a core pathological feature in Alzheimer’s disease (AD), vascular dementia, and peripheral neuropathies. In AD, degeneration of basal forebrain cholinergic neurons reduces cortical acetylcholine (ACh) levels, correlating with cognitive deficits [3]. By inhibiting ACh degradation, ipidacrine amplifies synaptic ACh availability, enhancing neurotransmission through muscarinic and nicotinic receptors critical for memory and learning [2] [9]. Beyond cognition, cholinergic pathways regulate cerebral blood flow, neuroinflammation, and amyloid precursor protein (APP) processing. Ipidacrine’s AChE inhibition may thus mitigate β-amyloid accumulation via α-secretase activation linked to muscarinic signaling [3] [5].
In peripheral nervous system disorders (e.g., diabetic neuropathy, facial nerve palsy), ipidacrine’s dual mechanisms—AChE inhibition and K⁺ channel blockade—synergistically improve neuromuscular transmission. The former increases synaptic ACh concentrations, while the latter prolongs presynaptic action potential duration, boosting ACh release per impulse [4] [8]. This dual action is particularly relevant for axonal neuropathies characterized by conduction blocks.
Emerging research implicates cholinergic anti-inflammatory pathways in metabolic disorders. The α7 nicotinic ACh receptor (α7nAChR) on macrophages inhibits NF-κB-driven cytokine release, dampening systemic inflammation [5]. In conditions like COVID-19 or diabetes, where inflammatory cascades exacerbate neurodegeneration, ipidacrine’s cholinesterase inhibition may preserve ACh-mediated immunomodulation, reducing neuroinflammation and oxidative stress [5]. Additionally, preclinical studies demonstrate ipidacrine’s efficacy in diabetes-induced erectile dysfunction by enhancing NO/cGMP signaling via cholinergic activation in cavernosal nerves [8].
Table 3: Cholinergic Targets in Disease Pathomechanisms
Disorder | Cholinergic Deficit | Ipidacrine’s Proposed Action |
---|---|---|
Alzheimer’s Disease | ↓ Cortical ACh, basal forebrain atrophy | AChE/BuChE inhibition → ↑ synaptic ACh; M₂ agonism → APP processing |
Diabetic Neuropathy | Impaired axonal conduction, NMJ dysfunction | K⁺ channel block → enhanced conduction; AChE inhibition → ↑ NMJ transmission |
Post-Stroke Cognitive Impairment | Ischemic cholinergic neuron loss | AChE inhibition → compensation for neuron loss; neuroprotection |
COVID-19 Neurological Sequelae | Inflammatory cholinergic disruption | AChE inhibition → activation of anti-inflammatory pathway |
Ipidacrine exemplifies a multifunctional neuropharmacological agent whose design leverages both enzymatic and ion channel targets within cholinergic systems. Its development reflects an evolution from first-generation AChEIs toward molecules addressing broader neural and non-neural mechanisms implicated in cognitive, motor, and metabolic dysfunctions [1] [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7